molecular formula C17H17Cl2NO2 B5706775 N-(2,5-dichlorophenyl)-4-isobutoxybenzamide

N-(2,5-dichlorophenyl)-4-isobutoxybenzamide

Cat. No. B5706775
M. Wt: 338.2 g/mol
InChI Key: NOLKKMZTRYFLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-4-isobutoxybenzamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is a member of the phenylacetic acid class of NSAIDs and is available in various forms, including tablets, capsules, and topical gels.

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX, N-(2,5-dichlorophenyl)-4-isobutoxybenzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. It has also been shown to have antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also some limitations to its use. Diclofenac has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, it may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on N-(2,5-dichlorophenyl)-4-isobutoxybenzamide. One area of interest is the potential use of N-(2,5-dichlorophenyl)-4-isobutoxybenzamide in the treatment of cancer. Studies have shown that N-(2,5-dichlorophenyl)-4-isobutoxybenzamide may have anti-cancer properties, and further research is needed to explore this potential use. Another area of interest is the potential use of N-(2,5-dichlorophenyl)-4-isobutoxybenzamide in the treatment of Alzheimer's disease and other neurodegenerative disorders. Studies have shown that N-(2,5-dichlorophenyl)-4-isobutoxybenzamide may have neuroprotective effects, and further research is needed to explore this potential use. Additionally, there is a need for further research on the safety and efficacy of N-(2,5-dichlorophenyl)-4-isobutoxybenzamide in various populations, including pregnant women and children.

Synthesis Methods

The synthesis of N-(2,5-dichlorophenyl)-4-isobutoxybenzamide involves the reaction of 2,5-dichloroaniline with 4-(2-methylpropoxy)benzoic acid in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure N-(2,5-dichlorophenyl)-4-isobutoxybenzamide.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat various conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-11(2)10-22-14-6-3-12(4-7-14)17(21)20-16-9-13(18)5-8-15(16)19/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLKKMZTRYFLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-4-(2-methylpropoxy)benzamide

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